molecular formula C18H18ClN3O B2822548 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine CAS No. 1018070-29-5

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine

Cat. No. B2822548
CAS RN: 1018070-29-5
M. Wt: 327.81
InChI Key: PQKZLKMSWLFDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the quinazoline family and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Anticancer Agent and Apoptosis Inducer

  • Compound 6h, related to 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine, demonstrated potent apoptosis-inducing properties and anticancer activity. It showed remarkable blood-brain barrier penetration and efficacy in various cancer models, including human MX-1 breast cancer. This compound's potency was highlighted by its low EC50 in apoptosis induction assays and its ability to effectively target cancer cells (Sirisoma et al., 2009).

Antitumor Activity

  • Quinazoline derivatives, similar to the one , were synthesized and showed promising antitumor activity. Specific derivatives were found to have significant antiproliferative effects on Bcap-37 cells in vitro, indicating their potential utility in cancer treatment (Ouyang Gui-ping, 2012).

Antimicrobial Applications

Antimicrobial Activity

  • Novel synthesized compounds related to 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine exhibited good to moderate antimicrobial activities against various microorganisms, demonstrating their potential as effective antimicrobial agents (Bektaş et al., 2007).

Synthesis and Antimicrobial Study

  • Fluoroquinolone-based 4-thiazolidinones, structurally related to the compound of interest, were synthesized and showed noteworthy antibacterial and antifungal activities, indicating the broad potential of this class of compounds in treating various infections (Patel & Patel, 2010).

Tubulin Polymerization Inhibition and Cancer Cell Growth Inhibition

Tubulin Inhibitor and Cancer Cell Growth Inhibition

  • Compound GN39482, structurally similar to the compound of interest, was identified as a tubulin polymerization inhibitor, which also effectively inhibited the growth of human cancer cells. This compound's mode of action involves disrupting microtubule formation and inducing G2/M cell cycle arrest in cancer cells (Minegishi et al., 2015).

properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-23-11-5-10-20-18-21-16-9-8-14(19)12-15(16)17(22-18)13-6-3-2-4-7-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKZLKMSWLFDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine

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